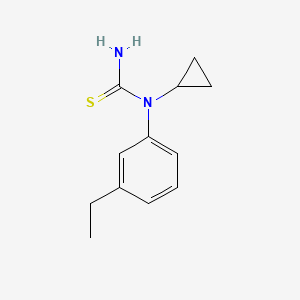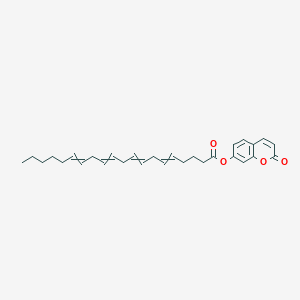
3,4,4-Trimethylheptadec-2-EN-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4-Trimethylheptadec-2-EN-2-OL is an organic compound with the molecular formula C20H40O. It is a branched-chain alcohol with a double bond at the second carbon position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethylheptadec-2-EN-2-OL typically involves the alkylation of a suitable precursor with a branched alkyl chain. One common method is the reaction of 3,4,4-trimethylheptanal with a Grignard reagent, followed by oxidation to form the desired alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is typically carried out under high pressure and temperature conditions, using catalysts such as palladium or platinum on carbon. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,4,4-Trimethylheptadec-2-EN-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4,4-trimethylheptadec-2-en-2-one or 3,4,4-trimethylheptadec-2-en-2-al.
Reduction: Formation of 3,4,4-trimethylheptadecan-2-ol.
Substitution: Formation of 3,4,4-trimethylheptadec-2-en-2-yl halides or esters.
Aplicaciones Científicas De Investigación
3,4,4-Trimethylheptadec-2-EN-2-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4,4-Trimethylheptadec-2-EN-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that regulate cellular processes, including signal transduction and gene expression. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity.
3,4-Ethylenedioxythiophene: Used in the synthesis of conducting polymers.
Uniqueness
3,4,4-Trimethylheptadec-2-EN-2-OL is unique due to its branched structure and the presence of both an alcohol group and a double bond. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Número CAS |
749862-24-6 |
|---|---|
Fórmula molecular |
C20H40O |
Peso molecular |
296.5 g/mol |
Nombre IUPAC |
3,4,4-trimethylheptadec-2-en-2-ol |
InChI |
InChI=1S/C20H40O/c1-6-7-8-9-10-11-12-13-14-15-16-17-20(4,5)18(2)19(3)21/h21H,6-17H2,1-5H3 |
Clave InChI |
SYISQJYTGLOXFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(C)(C)C(=C(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[[3,5-Bis[[3,5-bis(hydroxymethyl)phenoxy]methyl]phenyl]methoxy]-5-(hydroxymethyl)phenyl]methanol](/img/structure/B12515670.png)


![N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide](/img/structure/B12515684.png)

![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)
![2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine](/img/structure/B12515706.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12515708.png)
![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride](/img/structure/B12515732.png)



